dimethyl (R)-(1-hydroxyethyl)phosphonate

Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds, characterized by a carbon-phosphorus bond, are integral to modern synthetic chemistry due to their unique reactivity and structural diversity. The robust C-P bond provides high resistance to both chemical hydrolysis and enzymatic breakdown, a valuable trait for designing biologically active molecules. researchgate.net Phosphonates, for instance, are widely utilized as improved Wittig reagents (in the Horner-Wadsworth-Emmons reaction) for alkene synthesis. nih.gov Furthermore, trivalent phosphorus derivatives, such as phosphines, are crucial as ligands in transition-metal-catalyzed reactions, enabling a vast array of chemical transformations. nih.gov The versatility of these compounds is also demonstrated by their role as intermediates in the production of agrochemicals, pharmaceuticals, and flame retardants. ontosight.ai

Overview of α-Hydroxyphosphonate Structural Classifications

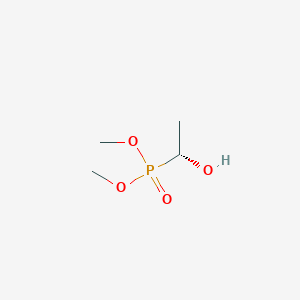

α-Hydroxyphosphonates are a subclass of organophosphorus compounds defined by a hydroxyl group (-OH) and a phosphonate (B1237965) group [-P(O)(OR)₂] attached to the same carbon atom. This structural motif makes them analogs of α-hydroxy carboxylic acids.

The synthesis of these compounds is a well-explored area of organophosphorus chemistry. nih.gov The primary methods for their preparation include:

The Pudovik Reaction: This involves the nucleophilic addition of a dialkyl phosphite (B83602) to the carbonyl group of an aldehyde or ketone. nih.gov It is an atom-economical method, often catalyzed by a base. nih.gov

The Abramov Reaction: This method utilizes the reaction of trialkyl phosphites with carbonyl compounds. nih.gov

These reactions lead to a wide variety of α-hydroxyphosphonates, whose properties can be tuned by modifying the substituents on the α-carbon and the ester groups on the phosphorus atom.

Importance of Stereochemistry and Chirality in Phosphonate Derivatives

Stereochemistry is a critical factor in the function of many biologically active molecules. For phosphonate derivatives, the introduction of a chiral center can have a profound impact on their biological activity. Often, only one enantiomer of a racemic mixture exhibits the desired therapeutic or biological effect. mdpi.com This makes the development of methods for asymmetric synthesis—which produce a single enantiomer—highly desirable. mdpi.com

Chiral α-hydroxyphosphonates possess a stereogenic center at the α-carbon. The specific spatial arrangement, or absolute configuration (designated as either R or S), of the substituents around this carbon can dictate how the molecule interacts with chiral biological targets like enzymes and receptors. mdpi.com Consequently, significant research has been dedicated to developing enantioselective methods for synthesizing these compounds, employing chiral catalysts, auxiliaries, or enzymatic resolutions. mdpi.comtamu.edu

Contextualization of Dimethyl (R)-(1-hydroxyethyl)phosphonate within Current α-Hydroxyphosphonate Research

This compound is a specific, chiral member of the α-hydroxyphosphonate family. Its structure features a methyl group and a hydroxyl group on the chiral α-carbon, with two methoxy (B1213986) groups forming the dimethyl phosphonate ester.

Table 1: Properties of Dimethyl (1-hydroxyethyl)phosphonate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₁₁O₄P | ontosight.ai |

| Molecular Weight | 154.12 g/mol | ontosight.ai |

While detailed, peer-reviewed research focusing exclusively on this compound is not extensively available in the public domain, its significance can be understood from research into analogous structures and its classification. The compound is recognized as a useful research chemical and a building block for more complex molecules. It is reported to have potential antibacterial, antiviral, and antineoplastic properties, indicating its relevance in medicinal chemistry research.

Current research in the broader field of chiral α-hydroxyphosphonates is focused on several key areas where a compound like this compound would be relevant:

Asymmetric Synthesis: Developing highly enantioselective methods to produce specific enantiomers is a major goal. Catalytic asymmetric hydrophosphonylation of aldehydes is a key strategy, with various chiral catalysts, such as the Al-Li-BINOL (ALB) complex, being developed to achieve high enantiomeric excess. lookchem.com

Chiral Building Blocks: Enantiomerically pure α-hydroxyphosphonates serve as versatile starting materials for the synthesis of other valuable chiral molecules, such as α-amino phosphonates. mdpi.com

Enzyme Inhibition: As stable mimics of natural phosphate (B84403) esters, phosphonates are investigated as inhibitors for a wide range of enzymes, playing roles in the development of potential treatments for various diseases. mdpi.comlookchem.com

The (R)-configuration of this compound is crucial, as this specific stereochemistry would be essential for its efficacy and selectivity if used as an enzyme inhibitor or a precursor in the synthesis of a complex, biologically active target molecule.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-Hydroxyphosphonates |

| Organophosphorus Compounds |

| Phosphonates |

| Phosphines |

| α-hydroxy carboxylic acids |

| Dialkyl phosphite |

| Trialkyl phosphites |

| α-amino phosphonates |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-dimethoxyphosphorylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHGNHTVCUWRKR-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](O)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl R 1 Hydroxyethyl Phosphonate and Its Enantiomers

Stereoselective Hydrophosphonylation Reactions

Stereoselective hydrophosphonylation stands as the most direct and atom-economical method for preparing enantiomerically enriched α-hydroxyphosphonates. The core challenge lies in controlling the facial selectivity of the nucleophilic attack of the phosphite (B83602) on the prochiral aldehyde. This has been addressed through the development of sophisticated chiral catalytic systems.

Metal-Catalyzed Asymmetric Hydrophosphonylation

Chiral metal complexes have proven to be effective catalysts for the enantioselective hydrophosphonylation of aldehydes. These catalysts typically feature a central metal ion coordinated to a chiral ligand, creating a chiral environment that directs the approach of the reactants.

The design of the chiral ligand is paramount for achieving high enantioselectivity. Effective ligands create a well-defined chiral pocket around the metal center, which differentiates between the two prochiral faces of the aldehyde. Salen and salalen-type ligands, which are Schiff bases derived from salicylaldehydes and chiral diamines, have been extensively investigated. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aromatic rings and the diamine backbone. This optimization process is crucial for tailoring the catalyst to a specific substrate, thereby maximizing the stereochemical outcome.

Among the various metal-ligand combinations, chiral aluminum-salalen complexes have emerged as powerful catalysts for the asymmetric hydrophosphonylation of a range of aldehydes. elsevierpure.com These complexes act as Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen, thus rendering it more susceptible to nucleophilic attack by the dimethyl phosphite. The chiral environment enforced by the salalen ligand dictates the stereochemistry of the product. While specific data for the reaction with acetaldehyde is not extensively detailed in the available literature, studies on other aldehydes demonstrate the high efficiency and enantioselectivity of these catalyst systems. For instance, the hydrophosphonylation of various conjugated and non-conjugated aldehydes using a chiral aluminum-salalen complex has been shown to produce the corresponding α-hydroxy phosphonates in high yields and excellent enantioselectivities. elsevierpure.com

Table 1: Illustrative Enantioselective Hydrophosphonylation of Aldehydes with a Chiral Aluminum-Salalen Catalyst (Note: This table is representative of the catalyst's performance with other aldehydes, as specific data for acetaldehyde is limited in the cited literature.)

| Aldehyde | Product | Yield (%) | ee (%) |

| Benzaldehyde (B42025) | Dimethyl (hydroxy(phenyl)methyl)phosphonate | 95 | 98 |

| 4-Chlorobenzaldehyde | Dimethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | 96 | 97 |

| 3-Phenylpropionaldehyde | Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate | 88 | 95 |

Data is illustrative and based on general findings for similar aldehydes.

Several factors are critical in governing the enantioselectivity and stereocontrol of the metal-catalyzed hydrophosphonylation reaction. The structure of the chiral ligand is the most influential factor, as it directly determines the geometry of the transition state. The choice of the metal center also plays a role, influencing the Lewis acidity and coordination geometry of the catalyst. Reaction conditions such as temperature, solvent, and the presence of additives can significantly impact the stereochemical outcome. For instance, lower temperatures generally lead to higher enantioselectivity by reducing the thermal energy that could lead to non-selective pathways. The concentration of the reactants and the catalyst loading are also optimized to achieve the best results. The precise interplay of these factors creates a complex energy landscape where the transition state leading to the desired (R)-enantiomer is favored.

Organocatalytic Approaches to α-Hydroxyphosphonates

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and ready availability of catalysts from natural sources. These catalysts operate through various activation modes, often involving hydrogen bonding interactions.

Cinchona alkaloids, particularly quinine and its derivatives, have been successfully employed as organocatalysts for the asymmetric hydrophosphonylation of aldehydes. These molecules possess multiple functional groups, including a basic quinuclidine nitrogen and a hydroxyl group, which can act as a Brønsted base and a hydrogen-bond donor, respectively. In a proposed catalytic cycle, the quinuclidine nitrogen deprotonates the dimethyl phosphite, generating a more nucleophilic phosphite anion. Simultaneously, the hydroxyl group of the alkaloid, often modified into a thiourea or squaramide moiety to enhance its hydrogen-bonding capability, activates the aldehyde by coordinating to the carbonyl oxygen. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective addition.

While specific examples detailing the use of quinine-derived catalysts for the hydrophosphonylation of acetaldehyde are scarce in the reviewed literature, their effectiveness has been demonstrated with a variety of other aldehydes. nih.gov The modular nature of these organocatalysts allows for systematic modification to optimize their activity and selectivity for different substrates.

Table 2: Representative Enantioselective Hydrophosphonylation of Aldehydes using a Squaramide-based Organocatalyst (Note: This table illustrates the general performance of such catalysts, as specific data for acetaldehyde is not readily available in the cited literature.)

| Aldehyde | Yield (%) | ee (%) |

| 4-Nitrobenzaldehyde | 98 | 88 |

| 2-Naphthaldehyde | 95 | 85 |

| Cyclohexanecarboxaldehyde | 92 | 75 |

Data is illustrative and based on general findings for similar aldehydes. researchgate.net

Brønsted Acid Catalysis in Asymmetric Hydrophosphonylation

The asymmetric hydrophosphonylation of aldehydes, a key method for synthesizing enantiomerically enriched α-hydroxyphosphonates, has been significantly advanced through the use of chiral Brønsted acid catalysis. Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful organocatalysts for this transformation. These catalysts function by activating the aldehyde through hydrogen bonding, thereby facilitating a stereocontrolled nucleophilic attack by the phosphite.

The mechanism of CPA-catalyzed hydrophosphonylation involves the formation of a chiral environment around the aldehyde. The proton of the phosphoric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Simultaneously, the bulky substituents on the chiral backbone of the catalyst sterically hinder one face of the aldehyde, directing the incoming nucleophile to the opposite face, thus controlling the stereochemical outcome of the reaction.

While extensive research has been conducted on the asymmetric hydrophosphonylation of various aromatic and aliphatic aldehydes, specific data for the reaction with acetaldehyde to produce dimethyl (R)-(1-hydroxyethyl)phosphonate is not extensively documented in readily available literature. However, the principles derived from studies on other aldehydes provide a strong foundation for predicting the behavior of this reaction. Research on related aliphatic aldehydes demonstrates the efficacy of chiral phosphoric acid catalysts in achieving high yields and enantioselectivities. For instance, the hydrophosphonylation of isobutyraldehyde using a chiral BINOL-derived phosphoric acid catalyst has been shown to produce the corresponding α-hydroxyphosphonate in good yield and with high enantiomeric excess.

Table 1: Representative Enantioselective Hydrophosphonylation of Aliphatic Aldehydes Catalyzed by a Chiral Phosphoric Acid (Note: This table presents representative data for a similar aliphatic aldehyde due to the scarcity of specific data for acetaldehyde in the reviewed literature.)

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Isobutyraldehyde | 5 | Toluene | 24 | 85 | 92 |

| 2 | Pivalaldehyde | 5 | Toluene | 48 | 78 | 90 |

Catalyst-Free Synthesis Methods for α-Hydroxyphosphonates

In the pursuit of more sustainable and economical synthetic routes, catalyst-free methods for the synthesis of α-hydroxyphosphonates have been developed. These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, such as solvent-free systems, high temperatures, or microwave irradiation.

The catalyst-free Pudovik reaction between an aldehyde and a dialkyl phosphite can be promoted by simply heating the neat reaction mixture. This approach, while straightforward, may require higher temperatures and longer reaction times compared to catalyzed reactions, and may not be suitable for all substrates. The absence of a catalyst eliminates concerns about catalyst cost, toxicity, and removal from the final product.

Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the catalyst-free synthesis of α-hydroxyphosphonates. Microwave irradiation can significantly accelerate the reaction rate by efficiently heating the reactants, often leading to higher yields in shorter reaction times compared to conventional heating. This technique is particularly effective for polar molecules like aldehydes and phosphites.

Table 2: Catalyst-Free Synthesis of a Representative α-Hydroxyphosphonate (Note: This table provides representative data for a catalyst-free synthesis of a similar α-hydroxyphosphonate.)

| Entry | Aldehyde | Phosphite | Conditions | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Diethyl phosphite | Neat, 100 °C | 120 | 88 |

| 2 | Benzaldehyde | Diethyl phosphite | Microwave, 80 W | 10 | 92 |

Pudovik Reaction and its Stereoselective Variants

The Pudovik reaction, first reported in the mid-20th century, is a fundamental carbon-phosphorus bond-forming reaction involving the addition of a P-H bond of a hydrophosphoryl compound, typically a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde or ketone. This reaction is a highly efficient method for the synthesis of α-hydroxyphosphonates.

The reaction can be catalyzed by either bases or acids. The development of stereoselective variants of the Pudovik reaction has been a major focus of research, enabling the synthesis of chiral α-hydroxyphosphonates with high enantiomeric excess. These stereoselective methods often employ chiral catalysts, such as chiral Lewis acids, Brønsted acids, or organocatalysts, to control the facial selectivity of the nucleophilic attack of the phosphite on the prochiral aldehyde.

Mechanistic Considerations of Base-Catalyzed Hydrophosphonylation of Aldehydes

The base-catalyzed hydrophosphonylation of aldehydes, a common variant of the Pudovik reaction, proceeds through a well-established mechanistic pathway. The reaction is initiated by the deprotonation of the dialkyl phosphite by a base to form a phosphite anion. This phosphite anion is a potent nucleophile that then attacks the electrophilic carbonyl carbon of the aldehyde.

The key steps in the mechanism are as follows:

Deprotonation of Dialkyl Phosphite: A base (B:) removes the acidic proton from the dialkyl phosphite, generating a highly nucleophilic phosphite anion. (RO)₂P(O)H + B: ⇌ [(RO)₂P-O]⁻ BH⁺

Nucleophilic Attack: The phosphite anion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate, an alkoxide.

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base (BH⁺) or by another molecule of the dialkyl phosphite, to yield the final α-hydroxyphosphonate product and regenerate the base catalyst.

The rate of the reaction is influenced by the strength of the base, the nature of the solvent, and the electrophilicity of the aldehyde. Stronger bases can lead to a higher concentration of the phosphite anion, thus accelerating the reaction.

Continuous Flow Synthesis Applications for Hydroxymethyl Phosphonates

Continuous flow chemistry has emerged as a powerful tool for the synthesis of hydroxymethyl phosphonates, offering several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. lew.ro The synthesis of these compounds in microreactors allows for precise control over reaction parameters, leading to higher yields and purities. lew.ro

One notable application is the synthesis of dimethyl hydroxymethyl phosphonate (B1237965) (DMHP) in a microfluidic reactor. lew.ro This process demonstrates the feasibility of producing hydroxymethyl phosphonates in a continuous manner with high efficiency. lew.ro

Microfluidic Reactor Design and Engineering for Enhanced Reaction Control

The design of the microfluidic reactor is crucial for achieving enhanced reaction control in the continuous synthesis of hydroxymethyl phosphonates. A typical setup involves two inlet channels that converge into a single mixing zone, followed by a reaction channel of a specific length and volume. The reactants, such as dimethyl phosphite and a formaldehyde source (e.g., paraformaldehyde), are introduced through the separate inlets and are rapidly mixed at the junction.

The small dimensions of the microchannels, typically in the sub-millimeter range, lead to a high surface-area-to-volume ratio. This characteristic facilitates rapid heat exchange, allowing for precise temperature control and minimizing the formation of hotspots, which can be a significant issue in the often exothermic Pudovik reaction. The laminar flow profile within the microchannels ensures predictable residence times and uniform reaction conditions for all molecules passing through the reactor.

Optimization of Reaction Conditions for Improved Yield and Purity in Flow Systems

The optimization of reaction conditions is critical for maximizing the yield and purity of hydroxymethyl phosphonates in continuous flow systems. Key parameters that can be precisely controlled and optimized in a microreactor setup include the molar ratio of reactants, reaction temperature, and residence time.

A study on the synthesis of dimethyl hydroxymethyl phosphonate (DMHP) in a microfluidic reactor systematically investigated the influence of these parameters. lew.ro The molar ratio of dimethyl phosphite to formaldehyde was found to significantly impact the yield, with an optimal ratio identified to maximize product formation while minimizing unreacted starting materials. lew.ro

The reaction temperature plays a crucial role, with an increase in temperature generally leading to a higher reaction rate. However, an optimal temperature exists beyond which side reactions may become more prevalent. In the synthesis of DMHP, the yield was observed to increase significantly within a specific temperature range, with the highest yield being achieved at 125 °C. lew.ro

Residence time, which is determined by the flow rate and the reactor volume, is another critical parameter. A sufficient residence time is required to achieve high conversion. The optimization of these parameters in the continuous flow synthesis of DMHP resulted in a high yield and purity of the final product. lew.ro

Table 3: Optimization of Reaction Conditions for the Continuous Flow Synthesis of Dimethyl Hydroxymethyl Phosphonate (DMHP) lew.ro

| Parameter | Range Studied | Optimal Value |

| Molar Ratio (Phosphite:Formaldehyde) | 1:1 to 1:1.5 | 1:1.2 |

| Temperature (°C) | 120 - 145 | 125 |

| Residence Time (s) | 60 - 300 | Not explicitly stated |

Table 4: Product Characteristics of DMHP Synthesized under Optimal Flow Conditions lew.ro

| Characteristic | Value |

| Yield (%) | 96.7 |

| Purity (%) | 99.2 |

| Water Content (wt %) | 0.06 |

| Acid Number (mg KOH g⁻¹) | 0.07 |

Enantioselective Transformations from Chiral Precursors

The synthesis of enantiomerically pure this compound can be effectively achieved by leveraging chiral precursors that guide the stereochemical outcome of the reaction. Methodologies such as kinetic resolution of racemic starting materials and the temporary incorporation of chiral auxiliaries are powerful strategies to control the formation of the desired stereocenter.

Hydrolytic kinetic resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides. This strategy can be adapted to produce this compound from its corresponding racemic precursor, dimethyl (1,2-epoxyethyl)phosphonate. The process involves two key stages: the resolution of the racemic epoxide followed by the stereospecific conversion of the enantioenriched epoxide to the target alcohol.

The first stage involves the selective hydrolysis of one enantiomer of the racemic epoxyphosphonate using a chiral catalyst, most commonly a (salen)Co(III) complex, with water as the nucleophile. For instance, using an (S,S)-salen-Co(III) catalyst, the (R)-enantiomer of the epoxyphosphonate would be preferentially hydrolyzed to form dimethyl (R)-(1,2-dihydroxyethyl)phosphonate. This leaves the unreacted (S)-dimethyl (1,2-epoxyethyl)phosphonate in high enantiomeric excess. Conversely, employing the (R,R)-salen-Co(III) catalyst would selectively hydrolyze the (S)-epoxide, yielding the desired (R)-dimethyl (1,2-epoxyethyl)phosphonate as the unreacted, enantioenriched starting material.

| Catalyst | Substrate | Product (Unreacted Epoxide) | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (R,R)-(salen)Co(III) complex | Racemic dimethyl (1,2-epoxyethyl)phosphonate | (R)-dimethyl (1,2-epoxyethyl)phosphonate | 45-50 | >99 |

| (S,S)-(salen)Co(III) complex | Racemic dimethyl (1,2-epoxyethyl)phosphonate | (S)-dimethyl (1,2-epoxyethyl)phosphonate | 45-50 | >99 |

The use of chiral auxiliaries offers a powerful method for diastereoselective synthesis, which can be applied to the preparation of this compound. This approach involves the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical course of a subsequent reaction.

A prominent example is the diastereoselective Pudovik reaction, which involves the addition of a phosphite to an aldehyde. In this context, a chiral phosphite ester, such as di-(-)-menthyl phosphite, can be used as the chiral precursor. The menthyl groups serve as the chiral auxiliary. This chiral phosphite is reacted with acetaldehyde in the presence of a suitable catalyst or base. The steric environment created by the chiral menthyl groups directs the nucleophilic attack of the phosphorus atom onto one face of the prochiral aldehyde, resulting in the formation of two diastereomeric α-hydroxyphosphonate products in unequal amounts.

The resulting diastereomers, (-)-menthyl (R)-(1-hydroxyethyl)phosphonate and (-)-menthyl (S)-(1-hydroxyethyl)phosphonate, can then be separated using standard chromatographic techniques. Following separation, the desired diastereomer is subjected to transesterification. This final step involves reacting the separated menthyl ester with methanol under acidic or basic conditions to cleave the chiral auxiliary, yielding the target enantiomerically pure this compound. The (-)-menthol auxiliary can often be recovered and reused. The success of this method depends on the level of diastereoselectivity achieved in the initial addition step and the efficiency of the diastereomer separation.

| Chiral Phosphite | Aldehyde | Product (Diastereomeric Mixture) | Typical Diastereomeric Ratio (d.r.) | Final Product after Separation & Cleavage |

|---|---|---|---|---|

| Di-(-)-menthyl phosphite | Acetaldehyde | (-)-Menthyl (1-hydroxyethyl)phosphonates | Up to 80:20 | This compound |

Mechanistic Elucidation of α Hydroxyphosphonate Formation

Detailed Analysis of Reaction Pathways and Intermediates

The synthesis of α-hydroxyphosphonates primarily proceeds through the addition of dialkyl phosphites to aldehydes or ketones, a process known as the Pudovik reaction. nih.gov This reaction can be catalyzed by either a base or an acid.

In the base-catalyzed pathway, the catalyst deprotonates the dialkyl phosphite (B83602) to form a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., acetaldehyde). The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst or during workup, to yield the final α-hydroxyphosphonate.

Proposed Base-Catalyzed Pudovik Reaction Pathway:

Deprotonation: The base removes the acidic proton from dimethyl phosphite, creating a dimethyl phosphite anion intermediate.

Nucleophilic Attack: The phosphite anion attacks the carbonyl carbon of acetaldehyde.

Protonation: The resulting alkoxide intermediate is protonated to give dimethyl (1-hydroxyethyl)phosphonate.

The Abramov reaction offers an alternative pathway, utilizing trialkyl phosphites as the phosphorus nucleophile. ijsrst.com In this case, the reaction is often initiated by the activation of the carbonyl compound, for instance, by using silyl (B83357) halides like TMSCl. ijsrst.com The reaction proceeds through an intermediate phosphonium (B103445) salt, which then undergoes rearrangement and hydrolysis to afford the α-hydroxyphosphonate.

A key intermediate in many catalyzed versions of these reactions is the activated carbonyl-catalyst complex. For example, Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phosphite. mdpi.com

Investigation of Catalyst-Substrate Interactions and Activation Modes

Catalysis is central to the efficient synthesis of α-hydroxyphosphonates. Catalysts can activate the H-phosphonate, the carbonyl compound, or both simultaneously. nih.gov

Activation of the Phosphorus Nucleophile: Base catalysts, ranging from simple amines like triethylamine (B128534) to metal alkoxides or hydroxides, function by deprotonating the dialkyl phosphite. mdpi.comtandfonline.com This generates a more potent nucleophile, the phosphite anion, which readily adds to the carbonyl group. nih.gov

Activation of the Carbonyl Compound: Lewis acid catalysts, such as CeCl₃·7H₂O or various metal complexes, coordinate to the oxygen atom of the aldehyde. mdpi.com This coordination polarizes the C=O bond, lowering the energy of the transition state for the nucleophilic attack.

Dual Activation: Some catalytic systems are believed to operate through a dual activation mechanism. For instance, computational studies on ecocatalysts derived from plant matter suggest that mixed metal oxides (e.g., MgZnO) can facilitate the reaction by creating a catalytic cycle where the phosphite is activated by binding to the metal oxide surface, which then attacks the aldehyde. nih.gov

The interaction between the catalyst and substrates is often transient. In the triethylamine-catalyzed reaction, for example, the amine forms a hydrogen bond with the P-H proton of the phosphite, facilitating its transfer and the subsequent formation of the P-C bond. mdpi.com

Principles of Stereochemical Induction and Control in Asymmetric Reactions

Achieving stereocontrol to synthesize a specific enantiomer, such as dimethyl (R)-(1-hydroxyethyl)phosphonate, requires the use of chiral catalysts or auxiliaries. The principle of stereochemical induction in these asymmetric reactions hinges on creating a diastereomeric transition state with a significant energy difference between the pathways leading to the (R) and (S) products.

This is typically accomplished using a chiral catalyst, such as a metal complex with a chiral ligand (e.g., a chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complex). organic-chemistry.org The mechanism of stereocontrol involves the formation of a chiral catalyst-substrate complex.

General Mechanism of Asymmetric Induction:

Complex Formation: The chiral catalyst coordinates with one or both of the reactants (acetaldehyde and dimethyl phosphite).

Facial Discrimination: The chiral environment created by the catalyst's ligands sterically hinders one face of the prochiral aldehyde's carbonyl group.

Selective Attack: The phosphite nucleophile is directed to attack the less hindered face of the coordinated aldehyde. For the synthesis of the (R)-enantiomer, the catalyst must favor the delivery of the phosphite to the Re face of acetaldehyde.

Product Release: The chiral product is released, and the catalyst is regenerated for the next catalytic cycle.

The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. A larger energy difference results in a higher enantiomeric excess (ee) of the desired product.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of α-hydroxyphosphonate formation. These methods provide detailed insights into reaction pathways, transition state structures, and the energetics of the process that are often difficult to obtain experimentally.

Density Functional Theory (DFT) is widely used to model the Pudovik reaction. rsc.org DFT calculations allow for the geometry optimization of reactants, intermediates, transition states, and products, as well as the calculation of their corresponding energies. mdpi.com This information is used to construct a detailed energy profile of the reaction pathway.

For example, DFT studies on the triethylamine-catalyzed reaction between benzaldehyde (B42025) and diethyl phosphite have shown that the reaction proceeds through a defined transition state involving the catalyst, the aldehyde, and the phosphite. mdpi.com The calculations revealed an activation enthalpy of 68.8 kJ/mol for this amine-catalyzed pathway. mdpi.com Such studies help to confirm the role of the catalyst in lowering the activation energy barrier compared to the uncatalyzed reaction. DFT can also be used to predict the structure of the transition state, showing the bond-forming and bond-breaking processes occurring simultaneously.

| Computational Finding | Value/Description | Source |

| Enthalpy of Activation (Et₃N catalyzed) | 68.8 kJ/mol | mdpi.com |

| Reaction Enthalpy (Et₃N catalyzed) | -17.2 kJ/mol (Exothermic) | mdpi.com |

| Theoretical Method | B3LYP/6-31+G** | rsc.org |

This interactive table summarizes key energetic data obtained from DFT studies on related α-hydroxyphosphonate formation reactions.

For large and complex catalytic systems, full quantum mechanical calculations can be computationally prohibitive. Hybrid QM/MM methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, offer a solution. mdpi.com In this approach, the core part of the system where the reaction occurs (e.g., the reacting atoms of the substrates and the active site of the catalyst) is treated with a high-level QM method like DFT. The rest of the system, such as the catalyst's ligand scaffold or solvent molecules, is treated with a less computationally demanding MM force field.

This method is particularly useful for studying reactions with large, chiral organometallic catalysts, allowing for an accurate description of the electronic changes during the reaction while still accounting for the steric influence of the entire catalyst structure. mdpi.com

Both experimental and computational kinetic studies are vital for a complete mechanistic understanding. By monitoring the reaction progress under various conditions (e.g., changing reactant or catalyst concentrations), the rate law can be determined, providing clues about the species involved in the rate-determining step.

Computational studies, particularly DFT, can corroborate these findings by identifying the highest energy barrier along the calculated reaction profile. mdpi.com This highest point on the energy profile corresponds to the transition state of the rate-determining step. For many multi-step catalytic cycles, the formation of the C-P bond or the initial activation of one of the substrates is often found to be the rate-limiting event. rsc.org For instance, in some three-component reactions to form related α-aminophosphonates, the formation of an imine intermediate is believed to be the rate-limiting factor. rsc.org

Chemical Transformations and Derivatization Strategies of Dimethyl R 1 Hydroxyethyl Phosphonate

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group is a primary site for functionalization, enabling its conversion into a variety of other chemical moieties. These interconversions are fundamental for creating intermediates for more advanced synthetic applications. Key transformations include oxidation, acylation, and substitution reactions. nih.govmdpi.comnih.gov

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding dimethyl acetylphosphonate. This transformation provides access to α-ketophosphonates, which are versatile intermediates in organic synthesis. mdpi.comsemanticscholar.org Various oxidizing agents can be employed for this purpose, often under mild conditions to avoid degradation of the phosphonate (B1237965) group. semanticscholar.org

| Oxidizing Agent | Typical Conditions | Product | Reference(s) |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Dimethyl acetylphosphonate | semanticscholar.org |

| Chromium(VI) oxide (CrO₃) | Al₂O₃ support | Dimethyl acetylphosphonate | mdpi.com |

| Zinc dichromate trihydrate | Solvent, heat | Dimethyl acetylphosphonate | mdpi.com |

Acylation and Etherification: The nucleophilic character of the hydroxyl group allows for straightforward acylation to form esters. This reaction is commonly carried out using acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. mdpi.comnih.gov Research on the closely related dimethyl α-hydroxy-benzylphosphonate has shown that acylation with various acyl chlorides proceeds efficiently without a catalyst and, crucially, retains the optical purity of the chiral center. nih.gov Mitsunobu reaction conditions, using a carboxylic acid with triphenylphosphine (B44618) and an azodicarboxylate, can also be used to form the corresponding ester. mdpi.com

Substitution with Halogens: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, to produce enantiomerically pure α-haloalkylphosphonates. These compounds are highly valuable synthetic intermediates. Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective for this transformation. masterorganicchemistry.com These reactions typically proceed through an Sₙ2-type mechanism, resulting in an inversion of configuration at the chiral carbon center. masterorganicchemistry.com This stereochemical outcome is critical, converting the (R)-hydroxyphosphonate into the corresponding (S)-halophosphonate.

Modifications and Transesterification Reactions at the Phosphonate Ester Group

The dimethyl phosphonate ester moiety offers another site for chemical modification, primarily through transesterification or complete hydrolysis to the corresponding phosphonic acid. These transformations alter the solubility, stability, and coordination properties of the molecule.

Transesterification: The methyl ester groups can be exchanged for other alkyl or aryl groups through transesterification reactions. This is typically achieved by reacting the dimethyl phosphonate with an excess of a different alcohol under catalytic conditions. While this specific reaction on dimethyl (R)-(1-hydroxyethyl)phosphonate is not widely detailed, the general principles of phosphonate transesterification are well-established. nih.govgoogle.com The process can be catalyzed by acids or bases, and continuous flow methods have been developed for similar phosphonates, allowing for precise control over the reaction to yield either mixed or fully transesterified products. nih.gov

Hydrolysis to Phosphonic Acid: The most common modification of the phosphonate ester is its complete dealkylation to form (R)-(1-hydroxyethyl)phosphonic acid. This conversion is significant as phosphonic acids are isosteres of phosphate (B84403) groups and are central to many biologically active molecules. Two primary methods are employed for this hydrolysis. beilstein-journals.orgresearchgate.netnih.gov

| Method | Reagents | Typical Conditions | Notes | Reference(s) |

| Acid Hydrolysis | Concentrated HCl (aq.) | Reflux, 1-12 hours | A robust and widely used method for complete dealkylation of various dialkyl phosphonates. beilstein-journals.orgd-nb.info | beilstein-journals.orgnih.govd-nb.info |

| McKenna Reaction | Bromotrimethylsilane (TMSBr) or Chlorotrimethylsilane (TMSCl), followed by H₂O or MeOH | Anhydrous solvent (e.g., CH₂Cl₂ or chlorobenzene), then addition of a protic solvent. | A milder, two-step procedure that proceeds via a silyl (B83357) phosphonate intermediate. beilstein-journals.orggoogle.com It is compatible with a variety of functional groups. google.com | beilstein-journals.orggoogle.com |

It is noteworthy that hydrolysis under basic conditions (e.g., NaOH) typically results in the monodealkylation, yielding the phosphonic acid monoester rather than the free phosphonic acid. beilstein-journals.orgd-nb.info

Synthesis of Advanced Organophosphorus Compounds from the Chiral Scaffold

The true utility of this compound lies in its role as a chiral precursor for the synthesis of more complex, high-value organophosphorus compounds. Its defined stereochemistry is transferred to new molecules, which is essential for applications in medicinal chemistry and materials science.

α-Aminophosphonates are important analogues of natural α-amino acids and often exhibit interesting biological properties. frontiersin.org The direct conversion of α-hydroxyphosphonates to α-aminophosphonates provides a stereocontrolled route to these valuable compounds. nih.govmdpi.com This transformation relies on the nucleophilic substitution of the hydroxyl group.

One effective strategy is the direct reaction with a primary or secondary amine. Studies have shown this substitution can be promoted by microwave irradiation, proceeding via an Sₙ2 mechanism which leads to inversion of stereochemistry. researchgate.netnih.gov

A more versatile and widely used method is the Mitsunobu reaction. organic-chemistry.org This reaction allows the conversion of the (R)-hydroxyl group into an azide (B81097) using hydrazoic acid (HN₃) or a phthalimide (B116566) group using phthalimide. The reaction proceeds with complete inversion of configuration. The resulting α-azido or α-phthalimido phosphonate can then be readily converted to the primary α-aminophosphonate. This two-step sequence reliably transforms this compound into its corresponding (S)-α-aminophosphonate derivative.

The chiral (R)-(1-hydroxyethyl)phosphonate scaffold can be elaborated into more complex structures while retaining the core P-C bond. mdpi.com This is typically achieved by first converting the hydroxyl group into a more reactive functionality, as described in section 4.1, which then serves as a handle for carbon-carbon bond formation or other modifications.

For instance, the conversion of the hydroxyl group to a halide (e.g., (S)-1-bromoethylphosphonate) or a sulfonate ester (e.g., tosylate) creates an excellent electrophile. This intermediate can then be reacted with a wide range of carbon nucleophiles, such as Grignard reagents, organocuprates, or stabilized enolates, in Sₙ2 reactions to form new C-C bonds. This strategy allows for the introduction of diverse alkyl, alkenyl, or aryl substituents at the α-position, leading to a broad array of functionally substituted chiral phosphonates.

Alternatively, oxidation of the hydroxyl group to the α-ketophosphonate provides an electrophilic carbonyl carbon. semanticscholar.org This ketone can undergo various classic carbonyl reactions, such as Wittig-type olefinations or aldol (B89426) additions, to build more complex molecular architectures directly onto the phosphonate scaffold.

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties. α-Fluorophosphonates are of particular interest as enzyme inhibitors and therapeutic candidates. A primary method for synthesizing these compounds from α-hydroxyphosphonates is deoxofluorination. nih.gov

The most common reagent for this transformation is diethylaminosulfur trifluoride (DAST). numberanalytics.comsigmaaldrich.comdurham.ac.uk DAST reacts with the hydroxyl group of this compound to replace it with a fluorine atom. researchgate.net The reaction mechanism is generally accepted to be Sₙ2, which results in a clean inversion of the stereocenter. nih.gov This stereospecificity is highly advantageous, providing a direct route from this compound to dimethyl (S)-(1-fluoroethyl)phosphonate.

| Reagent | Substrate | Product | Stereochemical Outcome | Reference(s) |

| Diethylaminosulfur Trifluoride (DAST) | (R)-α-Hydroxyphosphonate | (S)-α-Fluorophosphonate | Inversion of configuration | nih.govsigmaaldrich.comresearchgate.net |

This deoxofluorination strategy highlights the utility of this compound as a readily available chiral starting material for accessing enantiomerically pure fluorinated organophosphorus compounds.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Detailed NMR data is crucial for the unambiguous structural and stereochemical elucidation of chiral molecules like dimethyl (R)-(1-hydroxyethyl)phosphonate. This would involve a combination of one-dimensional and two-dimensional NMR experiments.

High-Resolution 1H, 13C, and 31P NMR Spectroscopy

High-resolution 1H, 13C, and 31P NMR spectra would provide foundational information. The 1H NMR spectrum would show the number of chemically distinct protons, their multiplicity (splitting patterns), and integration values. The 13C NMR spectrum would indicate the number of unique carbon environments. The 31P NMR spectrum is particularly important for organophosphorus compounds, providing a characteristic chemical shift for the phosphonate (B1237965) group. However, specific, experimentally determined chemical shifts (δ) and coupling constants (J) for this compound are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) correlations, confirming the connectivity of the ethyl backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

No published 2D NMR data for this compound could be located.

NMR Studies of Reaction Progress and Intermediate Formation

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, 31P NMR would be particularly effective in tracking the conversion of starting materials (like dimethyl phosphite) to the final product, and for the identification of any phosphorus-containing intermediates or byproducts. Research articles detailing such synthetic monitoring for this specific compound were not found.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

A broad O-H stretch from the hydroxyl group.

C-H stretching and bending vibrations from the methyl and ethyl groups.

A strong P=O stretch, characteristic of the phosphonate group.

P-O-C and C-O stretching vibrations.

A specific IR or Raman spectrum with assigned peak frequencies for this compound is not available.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. This is a definitive method for confirming the molecular formula (C4H11O4P). Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure. No published HRMS data for this compound was identified in the search.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the absolute configuration of a chiral center, such as the (R)-configured carbon in this compound, and offers detailed insights into the molecule's conformation and intermolecular interactions in the solid state.

To date, a single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible literature. However, analysis of related α-hydroxyphosphonates provides a clear framework for what such a study would reveal. For instance, the crystal structure of a different compound, dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate, has been determined, offering a template for the type of data that would be obtained. nih.gov

Should single crystals of this compound be grown and analyzed, the resulting crystallographic data would include precise unit cell dimensions, the space group, and the exact coordinates of each atom in the asymmetric unit. This information allows for the calculation of bond lengths, bond angles, and torsion angles, defining the molecule's solid-state conformation. The Flack parameter, derived from the diffraction data, would be used to unambiguously confirm the (R) absolute configuration at the chiral carbon atom.

Table 1: Representative Crystallographic Data for an α-Hydroxyphosphonate Derivative (Note: Data shown is for Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate and is for illustrative purposes only). nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₉O₄P |

| Formula Weight | 306.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0671 (12) |

| b (Å) | 17.0962 (11) |

| c (Å) | 15.0502 (12) |

| β (°) | 95.0021 (11) |

| Volume (ų) | 1555.1 (3) |

| Z (molecules/unit cell) | 4 |

The crystal structure of an organic molecule is stabilized by a network of intermolecular interactions. For this compound, the primary and most significant of these would be hydrogen bonding. The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the phosphoryl (P=O) and methoxy (B1213986) (-OCH₃) oxygens are effective hydrogen bond acceptors.

Table 2: Potential Hydrogen Bond Geometries for this compound (Note: This table is hypothetical and illustrates the type of data a crystallographic study would provide.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O=P | ~0.82 | ~1.8-2.0 | ~2.6-2.8 | ~160-175 |

| C-H···O=P | ~0.98 | ~2.3-2.6 | ~3.2-3.5 | ~140-160 |

Computational Studies and Molecular Modeling

Conformational Analysis and Energy Minimization

The three-dimensional structure of dimethyl (R)-(1-hydroxyethyl)phosphonate is not static but exists as an equilibrium of different conformers arising from rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (energy minima) of the molecule. For phosphonates, the non-eclipsed gauche (G) and trans (T) conformers are generally preferred. researchgate.net The relative energies of these conformers determine their population at a given temperature.

Energy minimization calculations, often employing methods like Density Functional Theory (DFT), are used to locate these stable conformers and calculate their relative energies. Key dihedral angles, such as those around the P-C and C-O bonds, are systematically varied to map the potential energy surface of the molecule. For this compound, the primary rotations influencing its shape are around the P-C(1), C(1)-O(3), O(1)-P, and O(2)-P bonds. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of certain conformations.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Postulated Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle O=P-C-O(H) (°) | Dihedral Angle P-C-O(H)-H (°) |

| A (Global Minimum) | 0.00 | -65.8 | 178.5 |

| B | 1.25 | 175.2 | 60.2 |

| C | 2.10 | 58.9 | -62.1 |

Note: This data is illustrative and based on typical values for similar phosphonate (B1237965) structures. Actual values would be derived from specific quantum chemical calculations.

Prediction of Spectroscopic Properties

Computational models are instrumental in predicting various spectroscopic properties, which can then be compared with experimental spectra for structure verification.

NMR Spectroscopy: DFT calculations can accurately predict ¹H, ¹³C, and ³¹P NMR chemical shifts. The calculated shifts are typically referenced against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, phosphoric acid for ³¹P) to facilitate comparison with experimental data. The conformation of the molecule can influence these chemical shifts, particularly for nuclei in close spatial proximity.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic P=O stretching, P-O-C stretching, and O-H stretching frequencies.

Table 2: Predicted Spectroscopic Data for this compound

| Property | Predicted Value |

| ¹H NMR Chemical Shift (P-CH) | δ 3.8 - 4.2 ppm |

| ¹³C NMR Chemical Shift (P-CH) | δ 65 - 70 ppm |

| ³¹P NMR Chemical Shift | δ 25 - 30 ppm |

| IR Frequency (P=O stretch) | 1220 - 1260 cm⁻¹ |

| IR Frequency (O-H stretch) | 3200 - 3500 cm⁻¹ |

Note: These are typical predicted ranges and the exact values would depend on the level of theory and basis set used in the calculation.

Elucidation of Intermolecular Interaction Motifs in Solution and Solid State

The hydroxyl and phosphoryl groups in this compound are key players in forming intermolecular interactions, which dictate the substance's properties in condensed phases.

In Solution: In protic solvents, the molecule can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the P=O and -OH oxygens). In aprotic solvents, dipole-dipole interactions are more prominent. Computational models can simulate these interactions by including solvent molecules explicitly or by using a continuum solvent model. These simulations help in understanding solubility and the stability of different conformers in various solvents.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational technique is highly applicable for studying its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.com Such simulations could be employed to study the diffusion of the molecule in solution or to explore its binding dynamics with a biological target.

Emerging Research Frontiers and Future Challenges

Development of Novel and More Efficient Catalytic Systems for Asymmetric Hydrophosphonylation

The core challenge in synthesizing dimethyl (R)-(1-hydroxyethyl)phosphonate lies in achieving high enantioselectivity. The asymmetric hydrophosphonylation of aldehydes, a key method for creating C-P bonds, has seen significant advancements through the development of sophisticated catalytic systems. Researchers are actively exploring both metal-based and organocatalytic approaches to enhance efficiency and selectivity.

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool. Bifunctional catalysts, such as those derived from Cinchona alkaloids and thiourea, have shown considerable promise. nih.govnih.gov These catalysts operate through a mechanism of dual activation; for instance, a chiral thiourea can activate the imine substrate through hydrogen bonding while a basic moiety activates the phosphite (B83602) nucleophile. organic-chemistry.orgfigshare.com This cooperative action facilitates a highly organized transition state, leading to excellent enantioselectivity (up to 99% ee in some cases). nih.gov More recent developments include squaramide-based catalysts, which, like thioureas, utilize hydrogen bonding to control the stereochemical outcome of the addition to imines and related compounds. acs.org

Metal-Based Catalysis: Chiral metal complexes also play a pivotal role. Early breakthroughs utilized heterobimetallic complexes, such as [AlLi(binaphthoxide)2] (ALB), which demonstrated high enantioselectivity in the hydrophosphonylation of various aldehydes. mdpi.com More recently, aluminum(Salalen) complexes have been identified as highly effective catalysts, providing α-hydroxyphosphonates with good enantioselectivity due to their unique distorted triangular bipyramidal geometry that brings the chiral amino group close to the aluminum center. mdpi.com Copper-based catalysts, particularly those paired with chiral diphosphine ligands, are also being developed for asymmetric hydrophosphination, offering a direct and atom-efficient route to chiral phosphines and their derivatives. nih.govnih.gov

The table below summarizes the performance of selected modern catalytic systems in asymmetric hydrophosphonylation reactions, highlighting the continuous search for higher yields and enantiomeric excess (ee).

| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea | N-benzyl imines | High | organic-chemistry.org |

| Cinchona Alkaloid | Nitroalkenes | Up to 99% | nih.gov |

| Aluminum(Salalen) Complex | Aldehydes | High | mdpi.com |

| Copper(I)-diphosphine | Alkenyl isoquinolines | High | nih.gov |

Future research in this area is directed towards designing catalysts that are not only highly selective but also more robust, reusable, and derived from abundant, non-toxic materials, aligning with the principles of green chemistry.

Integration of Continuous Flow Chemistry with Enantioselective Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. rsc.org This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.gov The integration of enantioselective catalysis with flow chemistry is a particularly promising frontier for the synthesis of chiral compounds like this compound.

Researchers have successfully demonstrated the synthesis of α-aminophosphonates using continuous flow microwave reactors. researchgate.net A key innovation is the heterogenization of chiral catalysts, which is crucial for their application in flow systems. For example, a chiral guanidine–thiourea organocatalyst was successfully immobilized by polymerization with styrene. This heterogenized catalyst was then packed into a column and used for the enantioselective hydrophosphonylation of N-Boc imines under continuous-flow conditions, demonstrating the feasibility of this integrated approach. rsc.org

The benefits of this integration are manifold:

Scalability and Efficiency: Flow reactors enable the production of significant quantities of product from a small reactor footprint, operating continuously for extended periods. nih.gov

Safety: The small reaction volumes inherent to flow systems minimize risks associated with exothermic reactions or the handling of hazardous reagents.

Process Optimization: Automated flow platforms allow for rapid screening of reaction conditions (temperature, pressure, flow rate, catalyst loading) to quickly identify optimal parameters.

Future work will focus on developing more stable and highly active immobilized catalysts and integrating purification steps into a continuous, multi-stage process, moving towards a fully automated "synthesis machine" for chiral phosphonates. allfordrugs.com

Exploration of Undiscovered Derivatization Pathways and Novel Functionalizations

This compound and related α-hydroxyphosphonates are not merely synthetic targets but also versatile intermediates for creating a diverse array of more complex molecules. nih.govresearchgate.net While several derivatization pathways are well-established, the exploration of novel functionalizations remains a vibrant area of research.

Established derivatization reactions include:

O-Alkylation and O-Acylation: Modification of the hydroxyl group to form ethers and esters. nih.govmdpi.com

Oxidation: Conversion of the secondary alcohol to a ketophosphonate. nih.gov

Substitution: Replacement of the hydroxyl group with a halogen or an amino group, providing access to α-halophosphonates and α-aminophosphonates, respectively. nih.govnih.gov

Rearrangement: Base-catalyzed phosphonate-phosphate rearrangement. mdpi.com

Hydrolysis: Cleavage of the phosphonate (B1237965) esters to yield the corresponding α-hydroxyphosphonic acid. nih.govdntb.gov.ua

The frontier of this research lies in leveraging these fundamental transformations to build novel molecular architectures with unique biological or material properties. The stability of the carbon-phosphorus bond makes the phosphonate moiety an excellent phosphate (B84403) mimic, rendering these compounds valuable as scaffolds for designing enzyme inhibitors, particularly for antiviral and anticancer applications. mdpi.compreprints.orgfrontiersin.org

Future challenges involve developing highly selective methods for these transformations that preserve the stereochemical integrity of the chiral center. Researchers are exploring new reagents and catalytic systems to achieve functionalizations that are currently inaccessible, thereby expanding the chemical space available from α-hydroxyphosphonate building blocks. The ultimate goal is to design and synthesize novel phosphonate derivatives with tailored functions, from targeted pharmaceuticals to advanced materials. researchgate.net

Advancements in In-situ and Operando Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts. Traditional post-reaction analysis often fails to capture the transient intermediates and dynamic changes that occur during a catalytic cycle. In-situ and, more specifically, operando spectroscopy are powerful methodologies that address this gap by monitoring the catalyst and reacting species under actual working conditions. wikipedia.orgethz.ch

Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of catalytic activity and selectivity, providing a direct correlation between the catalyst's structure and its performance. wikipedia.org Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, often coupled with mass spectrometry (MS) or gas chromatography (GC), are invaluable tools in this field. ornl.govacs.org

In the context of asymmetric hydrophosphonylation, these techniques can provide critical insights into:

Catalyst Activation: Observing the interaction between the catalyst, substrate, and reagents to identify the true active species.

Intermediate Identification: Detecting short-lived intermediates within the catalytic cycle, which helps to elucidate the reaction pathway.

Structure-Reactivity Relationships: Correlating specific structural features of the catalyst, observed spectroscopically, with changes in reaction rate and enantioselectivity. ethz.ch

For example, operando IR spectroscopy has been successfully used to study rhodium-catalyzed hydroformylation, a reaction analogous to hydrophosphonylation, revealing details about the catalyst's activation and the rate-determining step. acs.org Applying these advanced spectroscopic methods to the enantioselective synthesis of this compound will undoubtedly uncover mechanistic details that are crucial for overcoming current limitations and designing next-generation catalysts. acs.org

Theoretical Advancements in Complex Reaction Mechanism Prediction and Catalyst Design

Alongside experimental advances, theoretical and computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex asymmetric reactions. rsc.org Two major frontiers are driving progress in this domain: high-level quantum mechanical calculations and the application of machine learning.

Quantum Mechanics and DFT: Density Functional Theory (DFT) has proven to be highly effective for elucidating reaction mechanisms and the origins of stereoselectivity. researchgate.net By modeling the transition states of competing reaction pathways, researchers can calculate energy barriers and predict which enantiomer will be formed preferentially. rsc.org These computational studies are particularly powerful for quantifying the subtle noncovalent interactions, such as hydrogen bonds and CH-π interactions, that often govern enantioselectivity in organocatalyzed reactions. acs.org This detailed mechanistic insight allows for the rational modification of catalyst structures to enhance their performance.

Machine Learning and AI: More recently, machine learning (ML) has emerged as a transformative approach to catalyst discovery. pnas.org Instead of relying solely on mechanistic hypotheses, ML algorithms can analyze large datasets from previously reported reactions to identify complex patterns and correlations between catalyst structure, substrate properties, and reaction outcomes (e.g., enantiomeric excess). chemrxiv.orgresearchgate.net This data-driven approach enables:

Predictive Modeling: Training ML models to accurately predict the enantioselectivity of a new, untested catalyst or substrate combination. researchgate.net

Accelerated Discovery: Using predictive models to screen vast virtual libraries of potential catalysts, identifying the most promising candidates for experimental validation. cam.ac.uk

Quantifying Generality: Developing workflows to assess how broadly applicable a catalyst is across different substrates, a key goal in catalyst design. chemrxiv.org

The synergy between DFT, which provides deep mechanistic understanding for specific systems, and ML, which excels at pattern recognition across broad datasets, is poised to revolutionize catalyst design. This dual computational approach will accelerate the move away from time-consuming trial-and-error experimentation towards a future of in silico catalyst discovery and optimization.

Q & A

Q. What are the optimal synthetic routes for dimethyl (R)-(1-hydroxyethyl)phosphonate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of chiral phosphonates like this compound typically involves nucleophilic substitution or Kabachnik–Fields reactions. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. For example:

- Kabachnik–Fields Reaction : Reacting dimethyl phosphite with acetaldehyde in the presence of a chiral catalyst (e.g., BINOL-derived phosphoric acids) can yield the (R)-enantiomer .

- Stereochemical Validation : Chiral HPLC or polarimetry should be used to confirm enantiomeric excess (≥98% purity). X-ray crystallography, as demonstrated in related phosphonate structures, can resolve stereochemistry .

- Yield Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. acetonitrile) improves yields (70–90%) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: A multi-technique approach ensures comprehensive characterization:

- NMR Spectroscopy : and NMR identify phosphonate groups and confirm hydrogen bonding interactions. For example, chemical shifts typically appear at δ 20–25 ppm .

- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, as shown in structurally similar compounds like dimethyl (1-hydroxy-1,2-diphenyl-ethyl)phosphonate .

- Infrared (IR) Spectroscopy : Detects O–H (3200–3600 cm) and P=O (1250–1300 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 155.1) .

Advanced Research Questions

Q. How does this compound interact with metal-organic frameworks (MOFs) for catalytic decomposition applications?

Methodological Answer: Zr-based MOFs (e.g., UiO-66, NU-1000) adsorb and decompose phosphonates via coordination to metal nodes. Key steps include:

- Adsorption Studies : Use synchrotron X-ray diffraction to monitor pore occupancy and DMMP (simulant) binding modes .

- Decomposition Mechanism : In situ IR spectroscopy reveals phosphonate ester cleavage, forming non-toxic phosphonic acid derivatives. Reaction rates depend on MOF porosity (e.g., MOF-808: 0.15 mmol·g·min) .

- Regeneration : Thermal treatment (200°C under vacuum) restores MOF activity without structural degradation .

Q. What methodologies assess the biocompatibility of this compound in polymer doping applications?

Methodological Answer: Phosphonates enhance polymer conductivity while mitigating cytotoxicity:

- In Vitro Cytotoxicity : Use MTT assays on human fibroblast cells (e.g., LD > 500 µg/mL for dimethyl phosphonate-doped PANI) .

- Doping Efficiency : FTIR and XPS quantify phosphonate incorporation into polymer matrices (e.g., 10–15 wt% doping in polypyrrole) .

- Degradation Profiling : Accelerated aging (70°C, 75% humidity) coupled with HPLC monitors hydrolytic stability (t > 6 months) .

Q. How can conflicting data on the neurotoxicity of structurally similar phosphonates be resolved?

Methodological Answer: Contradictory neurotoxicity reports (e.g., diethyl derivatives) require:

- Comparative SAR Analysis : Evaluate substituent effects (e.g., alkyl chain length, hydroxyl position) using in vitro neuroblastoma cell models .

- Metabolite Profiling : LC-MS identifies neurotoxic intermediates (e.g., cholinesterase inhibitors) in hydrolyzed samples .

- Dose-Response Validation : Replicate studies under standardized OECD guidelines (e.g., Test No. 424 for neurotoxicity) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to limit vapor exposure (TLV: 0.1 ppm) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .

- Storage : Keep in amber glass at 4°C under nitrogen to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.